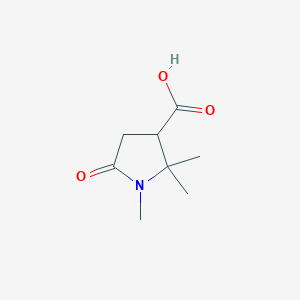
3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride
Overview
Description
3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride, also known as 3-AMPPH, is an important organic compound that has a wide range of applications in both scientific research and laboratory experiments. It is a white crystalline powder with a molecular weight of 240.77 g/mol. 3-AMPPH is used as a starting material in the synthesis of many other compounds, including pharmaceuticals, and is also used to study the biochemical and physiological effects of other compounds.
Scientific Research Applications
Solid-State Characterization in Pharmaceutical Sciences
The compound and its analogs have been extensively characterized in the solid state, providing vital information for pharmaceutical applications. A detailed study on homologous local anesthetic drugs closely related to 3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride, namely falicaine (propipocaine) hydrochloride and dyclonine hydrochloride, was conducted. Techniques like thermal analysis, vibrational spectroscopy, powder X-ray diffractometry, and solid-state NMR were employed. This extensive analysis aids in understanding the polymorphism, thermodynamic stability, and structural aspects of these compounds, crucial for their pharmaceutical formulation and stability (Schmidt, 2005).
Enhancement of Cognitive Performance
Some derivatives of 3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride have been explored for their potential in enhancing cognitive performance. The study of RS 67333 and RS 67506, both selective 5-HT4 receptor agonists structurally similar to the compound, demonstrated the ability to reverse cognitive deficits in a rat model. These findings suggest the potential of certain derivatives in treating cognitive dysfunction, highlighting the importance of the 5-HT4 receptor in spatial learning and memory (Fontana et al., 1997).
Anticonvulsant Activity
Derivatives of 3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride have been synthesized and evaluated for their anticonvulsant activities. Mono-Mannich bases and their corresponding azine derivatives were tested, showing protective effects in maximal electroshock (MES) models. This research provides insights into the structural modifications that can modulate the biological activity of such compounds, indicating their potential in developing new anticonvulsant drugs (Gul et al., 2004).
CO2 Capture and Environmental Applications
Studies have included the use of derivatives and structurally related compounds in environmental applications such as CO2 capture. For instance, the stability and degradation of amine solutions, including 2-amino-1,3-propanediol (a compound structurally related to 3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride), were investigated for industrial CO2 capture applications. Such research is crucial for developing efficient and sustainable technologies for environmental management (Bougie & Iliuta, 2014).
properties
IUPAC Name |
3-amino-1-(3-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8-3-2-6-11(7-8)9(12)4-5-10;/h8H,2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQOHRMFXORYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)
![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)
![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)





